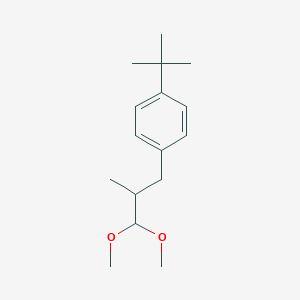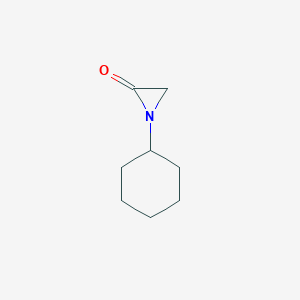
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is a complex organic compound belonging to the thiophenone family Thiophenones are known for their aromatic sulfur-containing heterocyclic structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of thiophene, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The hydroxyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. Purification steps such as distillation and recrystallization are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the thiophenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic thiophenone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of sulfur.
5-Hydroxy-2(5H)-furanone: A hydroxylated derivative of furanone with similar reactivity.
Uniqueness
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical properties compared to oxygen-containing analogs
Propriétés
Numéro CAS |
646517-69-3 |
|---|---|
Formule moléculaire |
C15H26O3S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C15H26O3S/c1-4-5-6-7-8-9-10-15(3)13(17)12(11(2)16)14(18)19-15/h11,16-17H,4-10H2,1-3H3 |
Clé InChI |
PMCRJSPPPWFQGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C(=C(C(=O)S1)C(C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


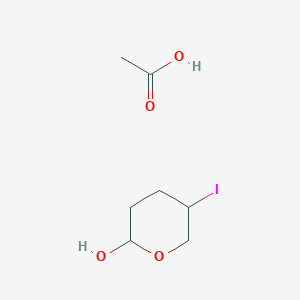
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

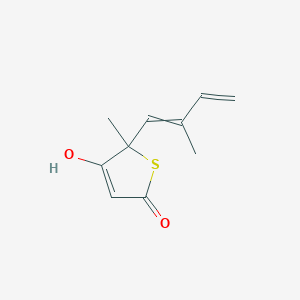
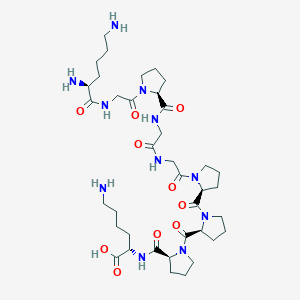

![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)

![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
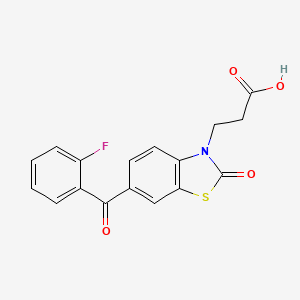
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
